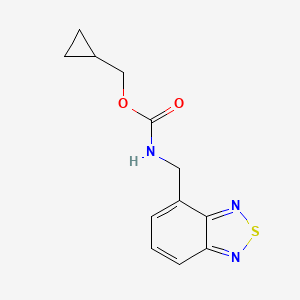
cyclopropylmethyl N-(2,1,3-benzothiadiazol-4-ylmethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropylmethyl N-(2,1,3-benzothiadiazol-4-ylmethyl)carbamate is a compound that features a cyclopropylmethyl group attached to a carbamate moiety, which is further linked to a 2,1,3-benzothiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropylmethyl N-(2,1,3-benzothiadiazol-4-ylmethyl)carbamate typically involves the reaction of cyclopropylmethylamine with 2,1,3-benzothiadiazole-4-carboxylic acid chloride under basic conditions to form the desired carbamate . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Cyclopropylmethyl N-(2,1,3-benzothiadiazol-4-ylmethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or benzothiadiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amines or alcohols .
Scientific Research Applications
Cyclopropylmethyl N-(2,1,3-benzothiadiazol-4-ylmethyl)carbamate has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of donor-acceptor polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Coordination Chemistry:
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of cyclopropylmethyl N-(2,1,3-benzothiadiazol-4-ylmethyl)carbamate involves its interaction with specific molecular targets. In the context of organic electronics, the compound acts as an electron acceptor due to the electron-withdrawing nature of the benzothiadiazole ring . This facilitates charge transfer processes in devices like OLEDs and OPVs. In biological systems, the compound may interact with enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole Derivatives: Compounds like 4-amino-2,1,3-benzothiadiazole and 4-nitro-2,1,3-benzothiadiazole share the benzothiadiazole core and exhibit similar electronic properties.
Cyclopropylmethyl Carbamates: Other carbamates with cyclopropylmethyl groups, such as cyclopropylmethyl N-phenylcarbamate, show similar reactivity but differ in their specific applications.
Uniqueness
Cyclopropylmethyl N-(2,1,3-benzothiadiazol-4-ylmethyl)carbamate is unique due to the combination of the cyclopropylmethyl group and the benzothiadiazole ring. This structure imparts distinct electronic properties, making it particularly useful in organic electronics and coordination chemistry .
Properties
IUPAC Name |
cyclopropylmethyl N-(2,1,3-benzothiadiazol-4-ylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c16-12(17-7-8-4-5-8)13-6-9-2-1-3-10-11(9)15-18-14-10/h1-3,8H,4-7H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGSOFLIZSVVCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC(=O)NCC2=CC=CC3=NSN=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














